Metabolic Stability: Azetidine Scaffold Eliminates N-Dealkylation and Oxazolidine Formation vs Piperidine Isosteres
In a published 5-HT₄ partial agonist optimization program, replacement of the piperidine ring with an azetidine completely eliminated two major metabolic pathways—N-dealkylation (M1) and cyclized oxazolidine formation (M2)—that were observed with the piperidine-containing lead compound PF-4995274 (TBPT) [1]. In a separate DGAT2 inhibitor program, the piperidine-containing compound 1 exhibited extensive piperidine ring oxidation driving high metabolic intrinsic clearance in NADPH-supplemented human liver microsomes; switching to azetidine 2 demonstrably lowered intrinsic clearance [2]. This metabolic advantage is a class-level property of the azetidine ring that directly applies to 1-N-Boc-3-azetidineacetamide as a protected azetidine building block intended for incorporation into drug candidates.
| Evidence Dimension | Hepatic metabolic stability (pathway switching) |
|---|---|
| Target Compound Data | Azetidine-containing 5-HT₄ agonists: no N-dealkylation; no oxazolidine metabolite detected. DGAT2 azetidine 2: lower intrinsic clearance vs piperidine 1 (qualitative reduction). |
| Comparator Or Baseline | Piperidine-containing 5-HT₄ agonist PF-4995274 (TBPT): N-dealkylated metabolite M1 and cyclized oxazolidine M2 as predominant human plasma metabolite. DGAT2 piperidine 1: high intrinsic clearance due to extensive piperidine ring oxidation. |
| Quantified Difference | Complete elimination of two metabolic pathways (N-dealkylation and oxazolidine formation) upon azetidine substitution. Intrinsic clearance reduced (exact fold-change not disclosed in abstract). |
| Conditions | Human hepatocyte incubations (5-HT₄ study); NADPH-supplemented human liver microsomes (DGAT2 study) |
Why This Matters
Procurement of an azetidine-based building block rather than a piperidine analog directly reduces the risk of encountering N-dealkylation and ring-oxidation metabolic liabilities in downstream lead optimization, shortening design-make-test cycles.
- [1] Obach, R. S.; Brodney, M. A. et al. Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Xenobiotica 2016, 46 (12), 1112–1121. DOI: 10.3109/00498254.2016.1152522. View Source
- [2] Sharma, R. et al. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Chem. Res. Toxicol. 2023, 36 (6), 934–946. DOI: 10.1021/acs.chemrestox.3c00054. View Source
